molecular formula C17H18ClN5O4S B10990319 3-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

3-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B10990319
M. Wt: 423.9 g/mol
InChI Key: KHWUJLOXMCUSCK-UHFFFAOYSA-N
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Description

3-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including an imidazolidinyl ring, a thiadiazole ring, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinyl and thiadiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include chlorobenzyl chloride, thiadiazole derivatives, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the imidazolidinyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOIC ACID: Similar structure but lacks the thiadiazole ring.

    1-(2-CHLOROBENZYL)-3-(2,5-XYLYL)UREA: Contains a urea group instead of the imidazolidinyl ring.

    3-CHLOROBENZYL 1-METHYL-4-PIPERIDINYL SULFIDE: Features a piperidinyl ring and sulfide group.

Uniqueness

The uniqueness of 3-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H18ClN5O4S

Molecular Weight

423.9 g/mol

IUPAC Name

3-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C17H18ClN5O4S/c1-27-9-14-21-22-16(28-14)20-13(24)7-6-12-15(25)23(17(26)19-12)8-10-4-2-3-5-11(10)18/h2-5,12H,6-9H2,1H3,(H,19,26)(H,20,22,24)

InChI Key

KHWUJLOXMCUSCK-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCC2C(=O)N(C(=O)N2)CC3=CC=CC=C3Cl

Origin of Product

United States

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